
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)-: is a chemical compound characterized by the presence of a dioxolane ring substituted with a tetrafluoro-iodophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions. The specific synthetic route for this compound may involve the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Tetrafluoro-iodophenyl Group: The tetrafluoro-iodophenyl group is introduced through a substitution reaction, where the appropriate halogenated phenyl derivative is reacted with the dioxolane intermediate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetalization and substitution steps.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tetrafluoro-iodophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the tetrafluoro-iodophenyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules.
Pathways Involved: The specific pathways depend on the biological context and the nature of the interactions. For example, it may inhibit or activate certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(trifluoromethyl)-4,4,5,5-tetrafluoro-1,3-dioxolane
- 2,3,5,6-Tetrafluoro-1,4-benzoquinone
- 2,2,3,3-tetrafluorobutane-1,4-diyl dicarbamate
- 4-Fluoro-1,3-dioxolan-2-one
Uniqueness
1,3-Dioxolane, 2-(2,3,5,6-tetrafluoro-4-iodophenyl)- is unique due to the presence of both the dioxolane ring and the tetrafluoro-iodophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
837368-27-1 |
|---|---|
Formule moléculaire |
C9H5F4IO2 |
Poids moléculaire |
348.03 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetrafluoro-4-iodophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H5F4IO2/c10-4-3(9-15-1-2-16-9)5(11)7(13)8(14)6(4)12/h9H,1-2H2 |
Clé InChI |
RUBODQYUNFGMPK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=C(C(=C(C(=C2F)F)I)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


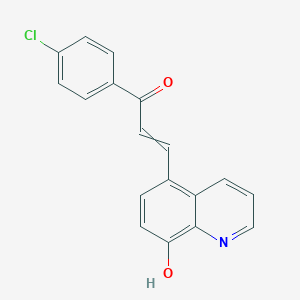
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
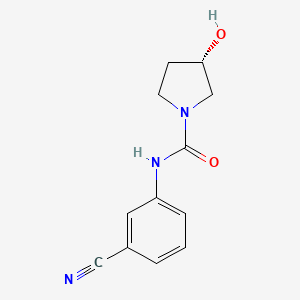
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![4-[5-(Methoxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B14195777.png)
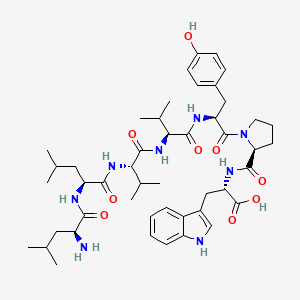
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
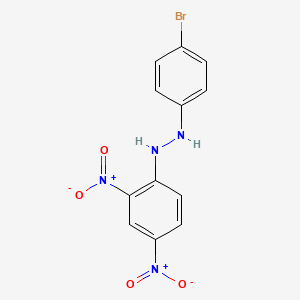
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
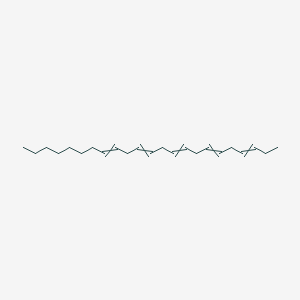
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
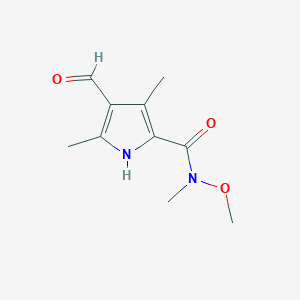
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
